2-(2,4-dichlorophenoxy)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone
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Description
2-(2,4-dichlorophenoxy)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone is a useful research compound. Its molecular formula is C17H15Cl2N3O2 and its molecular weight is 364.23. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities
Compounds related to the provided chemical structure have been evaluated for their antimicrobial and antitumor properties . For example, a series of hydrazonoyl substituted pyrimidinones exhibited moderate antimicrobial activities and showed cytotoxic activities against human tumor cell lines in screenings by the National Cancer Institute (NCI), USA. Such studies suggest potential applications in developing novel antimicrobial and cancer therapeutic agents (Edrees et al., 2010).
Synthesis and Chemical Characterization
Research on synthesis methodologies provides a foundation for creating compounds with complex structures. The process development of Voriconazole, a broad-spectrum triazole antifungal agent, involves intricate synthetic routes that could be analogous to synthesizing complex structures like the one . This includes the use of organozinc derivatives for diastereoselection and diastereomeric salt resolution processes (Butters et al., 2001).
Applications in Material Science
Compounds with pyrimidinone units have been utilized in material science , such as in the synthesis of copolymers for ambipolar field-effect transistors. This highlights the versatility of such structures in electronic and photonic applications, suggesting potential research avenues for the compound in material science domains (Shao et al., 2014).
Novel Drug Design
The investigation of drug design encompasses the exploration of novel structures for therapeutic applications. For instance, binuclear dioxomolybdenum(VI) complexes with tridentate ONS donor ligands, incorporating pyrimidinone-like structures, have been synthesized and characterized, revealing potential for designing metal-based drugs or catalysts (Pramanik et al., 2015).
Photophysical Studies
Research on photophysical properties of pyrimidinones, as part of the photolesions in DNA, can be crucial for understanding the compound's behavior under light exposure. Such studies are fundamental in fields ranging from photobiology to the development of photoprotective agents (Ryseck et al., 2013).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2/c18-10-1-4-16(13(19)5-10)24-8-17(23)22-11-2-3-15(22)12-7-20-9-21-14(12)6-11/h1,4-5,7,9,11,15H,2-3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLHOUUQDZRIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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